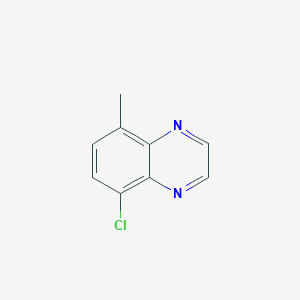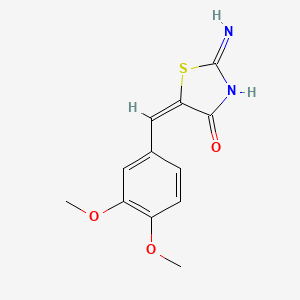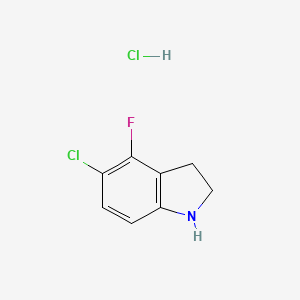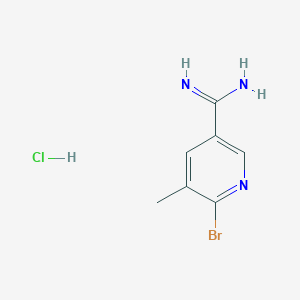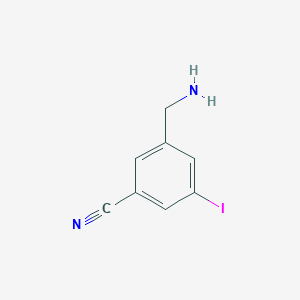![molecular formula C48H32N2 B13658033 9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole](/img/structure/B13658033.png)
9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is a complex organic compound that features a unique structure composed of biphenyl and carbazole units
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl units. The reaction conditions often involve palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the biphenyl or carbazole rings.
科学的研究の応用
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of high-performance polymers and as a component in electronic devices.
作用機序
The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole exerts its effects involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in optoelectronic devices, where it facilitates efficient charge transport and light emission. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of exciplexes in OLEDs.
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Similar structure but with only one phenyl group attached to the carbazole unit.
9,9’-Bicarbazole: Lacks the biphenyl units, making it less complex.
Biphenylcarbazole Derivatives: Various derivatives with different substituents on the biphenyl or carbazole rings.
Uniqueness
9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is unique due to its dual biphenyl and carbazole structure, which imparts superior electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability.
特性
分子式 |
C48H32N2 |
|---|---|
分子量 |
636.8 g/mol |
IUPAC名 |
9-(2-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole |
InChI |
InChI=1S/C48H32N2/c1-3-13-33(14-4-1)34-23-27-38(28-24-34)49-45-21-11-8-18-40(45)42-31-36(25-29-47(42)49)37-26-30-48-43(32-37)41-19-9-12-22-46(41)50(48)44-20-10-7-17-39(44)35-15-5-2-6-16-35/h1-32H |
InChIキー |
YNCCQDXVWLWCOV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8C9=CC=CC=C9)C1=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)

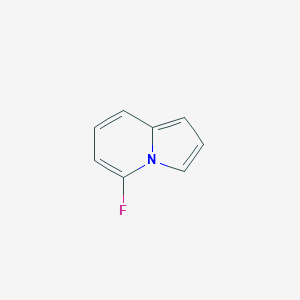
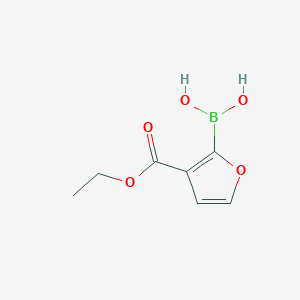
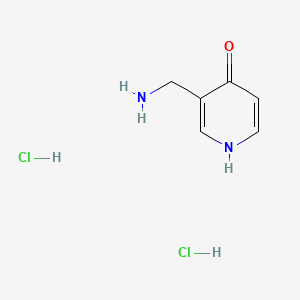
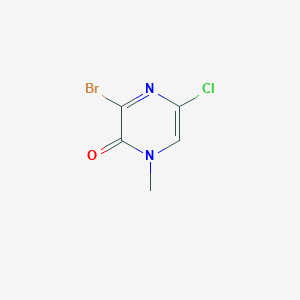
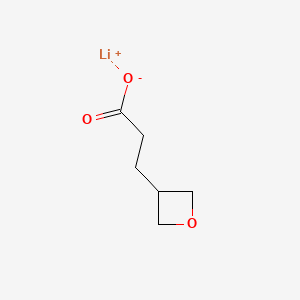
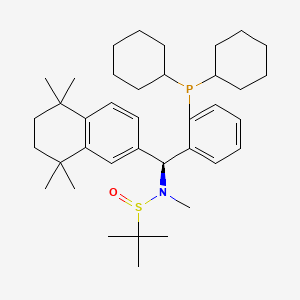
![3-Bromo-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13658000.png)
